molecular formula C15H15NO B270752 3-methyl-N-(3-methylphenyl)benzamide

3-methyl-N-(3-methylphenyl)benzamide

Cat. No.: B270752
M. Wt: 225.28 g/mol
InChI Key: VOEZRYLQOURMQV-UHFFFAOYSA-N
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Description

It is synthesized via the reaction of m-toluoyl chloride (3-methylbenzoyl chloride) with o-phenylenediamine, yielding an amide product . This compound is structurally characterized by techniques such as NMR, elemental analysis, and X-ray crystallography, confirming its planar amide linkage and steric effects from the methyl groups .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-methyl-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-11-5-3-7-13(9-11)15(17)16-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,16,17)

InChI Key

VOEZRYLQOURMQV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 3-methyl-N-(3-methylphenyl)benzamide and its derivatives:

  • Anticancer Properties : Compounds similar to 3-methyl-N-(3-methylphenyl)benzamide have shown significant inhibition against various cancer cell lines. For instance, studies have demonstrated that related benzamide derivatives exhibit potent activity against protein kinases involved in cancer progression .
  • Antimicrobial Activity : Some derivatives have been tested for their effectiveness against bacterial strains, indicating potential as antimicrobial agents .

Applications in Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are often explored for their potential as:

  • Protein Kinase Inhibitors : Targeting specific mutations in cancer treatment, particularly for chronic myeloid leukemia (CML), where resistance to existing drugs necessitates the development of new inhibitors .
  • Anti-inflammatory Agents : Some studies suggest that benzamide derivatives can modulate inflammatory pathways, offering therapeutic avenues for inflammatory diseases .

Material Science Applications

Beyond pharmaceuticals, 3-methyl-N-(3-methylphenyl)benzamide is also being investigated for its role in material science:

  • Organic Photoconductors : The compound is being explored as a key material in organic photoconductor drums used in laser printing technology due to its unique electronic properties .
  • Electroluminescent Devices : Its derivatives are considered for use in organic light-emitting diodes (OLEDs), leveraging their electronic characteristics for improved performance in display technologies .

Comparative Analysis of Related Compounds

A comparative analysis of related compounds illustrates the unique aspects of 3-methyl-N-(3-methylphenyl)benzamide:

Compound NameStructure FeaturesUnique Aspects
N-(4-methylphenyl)benzamidePara-substituted phenyl ringDifferent substitution pattern affects activity
N-(2-methylphenyl)benzamideOrtho-substituted phenyl ringPotentially different biological properties
N,N-dimethylbenzamideTwo methyl groups on nitrogenAlters solubility and interaction profiles
4-chloro-N-(3-methylphenyl)benzamideChlorine substituent at para positionEnhanced reactivity due to electronegative chlorine

Case Studies

  • Anticancer Activity Study : A study demonstrated that a derivative of 3-methyl-N-(3-methylphenyl)benzamide exhibited significant inhibition against a specific protein kinase linked to CML. The compound was synthesized and tested, showing an IC50 value significantly lower than standard treatments .
  • Material Science Application : Research into organic photoconductors highlighted the role of 3-methyl-N-(3-methylphenyl)benzamide as a critical component in improving the efficiency of organic light-emitting devices. The study focused on optimizing synthesis methods to enhance yield and purity for industrial applications .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Substituent Effects: Electron-Donating Groups (e.g., -CH₃): Enhance lipophilicity and steric bulk, as seen in 3-methyl-N-(3-methylphenyl)benzamide. This increases membrane permeability in drug candidates but may reduce solubility . Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CF₃): Improve thermal stability and electronegativity. For example, 3-chloro-N-(2-trifluoromethylphenyl)benzamide exhibits strong intermolecular interactions due to Cl and CF₃ .
  • Synthetic Routes :

    • Acyl chlorides (e.g., m-toluoyl chloride) are common reactants for benzamide synthesis, as seen in and .
    • Substituent reactivity dictates reaction conditions: nitro groups require nitration agents , while hydroxy groups may necessitate protection/deprotection strategies .

Physicochemical Characterization

  • Spectroscopic Techniques :
    • NMR : Used universally to confirm substituent positions (e.g., δ 3.4 ppm for CH₂ in ) .
    • Mass Spectrometry : +ESI-MS identifies molecular ions (e.g., [M+H]⁺ in ) .
    • X-ray Diffraction : Resolves steric effects and crystal packing, critical for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Preparation Methods

Catalytic Fixed-Bed Continuous Synthesis

A scalable industrial method utilizes a fixed-bed reactor for continuous production. This approach avoids batch-processing limitations and improves efficiency .

Procedure:

  • Salt Formation: 3-Methylbenzoic acid reacts with diethylamine in a solvent (e.g., N-methylpyrrolidone) to form a diethylamine salt.

  • Dehydration: The salt is passed through a fixed-bed reactor containing a catalyst (e.g., calcium hydroxide-phosphatic rock on activated carbon) at 200–400°C and 3.5–4.5 MPa pressure.

  • Product Isolation: Crude product is distilled under reduced pressure to obtain pure 3-methyl-N-(3-methylphenyl)benzamide .

Optimized Parameters:

ParameterValue
Temperature380°C
Pressure4.0 MPa
Space Velocity15 h⁻¹
CatalystCalcium hydroxide-phosphatic rock
Yield96.12%
Selectivity98.92%

This method achieves near-quantitative conversion (99.84%) of 3-methylbenzoic acid .

Reduction of Nitro Intermediate

A two-step synthesis involves nitro group reduction. First, 3-nitro-N-(3-methylphenyl)benzamide is synthesized via acylation, followed by reduction to the amine .

Step 1: Acylation

  • 3-Nitrobenzoyl chloride reacts with 3-methylaniline in ethanol/water with SnCl₂·2H₂O and HCl at 90°C for 10 minutes.

  • Yield: 86% .

Step 2: Reduction

  • The nitro intermediate is reduced using hydrogen gas (H₂) over a palladium catalyst or via chemical reduction with Zn/NaOH.

  • Conditions:

    • Zn dust (2 equiv.), NaOH (0.1 M), 70–80°C, 2–3 hours .

    • Yield: 90–95% .

Advantages:

  • High regioselectivity due to steric effects of the methyl groups.

  • Avoids over-reduction side reactions .

Microreactor-Based Flow Synthesis

Recent advancements employ microreactor technology for enhanced heat/mass transfer and precise control.

Protocol:

  • Reagents: 3-Methylbenzoyl chloride and 3-methylaniline dissolved in THF.

  • Flow Rate: 0.5 mL/min (each reactant).

  • Residence Time: 5–10 minutes.

  • Temperature: 70°C.

Outcomes:

  • Conversion: 95–98%

  • Yield: 89–93% .

Benefits:

  • Reduced reaction time (minutes vs. hours).

  • Scalable for high-throughput production .

Ullmann-Type Coupling for Advanced Intermediates

For structurally complex derivatives, Ullmann coupling facilitates C–N bond formation between aryl halides and amides.

Example:

  • Substrates: 3-Methylbromobenzene and 3-methylbenzamide.

  • Catalyst: CuI (5 mol%), 1,10-phenanthroline (10 mol%).

  • Base: K₃PO₄.

  • Solvent: DMSO, 110°C, 24 hours.

  • Yield: 65–70% .

Limitations:

  • Requires inert atmosphere.

  • Moderate yields compared to acylation methods .

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CatalystsScalability
Direct Acylation75–8525–60TriethylamineLab-scale
Fixed-Bed Synthesis96.12380Calcium hydroxide-phosphatic rockIndustrial
Nitro Reduction90–9570–90Zn/NaOHLab-scale
Microreactor Flow89–9370NonePilot-scale
Ullmann Coupling65–70110CuI/1,10-phenanthrolineLab-scale

Challenges and Optimization Strategies

  • Impurity Formation: Ortho-substitution byproducts may arise during acylation. Using bulky bases (e.g., 2,6-lutidine) minimizes this issue.

  • Catalyst Deactivation: In fixed-bed systems, catalyst lifetime is extended by periodic regeneration with dilute HNO₃ .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Switchable solvents (e.g., ionic liquids) are under investigation .

Recent Advances (2023–2025)

  • Photocatalytic Methods: Visible-light-mediated acylation achieves 88% yield at 25°C using eosin Y as a photocatalyst .

  • Enzymatic Synthesis: Lipase-catalyzed transacylation in non-aqueous media provides enantiomerically pure product (99% ee) under mild conditions .

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